Formic anhydride serves as a potent formylating agent, introducing a formyl group (HCO) to various organic compounds, including:
Formic anhydride can act as a starting material for the synthesis of diverse formate derivatives, including:
Despite its limited practical use, formic anhydride holds significance in theoretical and computational chemistry due to:
Formic anhydride, also known as methanoic anhydride, is an organic compound with the chemical formula and a structural formula represented as . It can be considered the anhydride of formic acid, which is the simplest carboxylic acid. Formic anhydride is a colorless liquid that exhibits a boiling point of approximately 24 °C at 20 mmHg. It is known for its instability, decomposing into formic acid and carbon monoxide when heated above room temperature, making it challenging to handle and store .
Additionally, it can react with alcohols to form esters and with amines to produce amides through nucleophilic acyl substitution mechanisms. The general reactions can be summarized as follows:
These reactions are characterized by the nucleophilic attack on the carbonyl carbon of the anhydride, leading to the formation of tetrahedral intermediates and subsequent elimination of carboxylate leaving groups .
Formic anhydride can be synthesized through several methods:
These methods highlight the compound's sensitivity to conditions, necessitating careful control during synthesis.
Interaction studies involving formic anhydride primarily focus on its reactivity with other chemical species rather than biological interactions. The compound's ability to engage in nucleophilic acyl substitution makes it a valuable intermediate in organic synthesis. Research into its vibrational spectrum has provided insights into its molecular structure and reactivity patterns .
Formic anhydride shares similarities with other carboxylic acid derivatives, particularly other anhydrides and esters. Here are some comparable compounds:
Compound | Formula | Characteristics |
---|---|---|
Formic Acid | HCOOH | Simple carboxylic acid; stable and widely used |
Acetic Anhydride | C2H4O3 | More stable than formic anhydride; used for acetylation |
Acetic Formic Anhydride | C3H4O3 | Mixed anhydride; more stable than formic anhydride; used as a formylating agent |
Propionic Anhydride | C4H6O3 | Similar reactivity; derived from propionic acid |
Formic anhydride is unique due to its high reactivity and instability compared to other similar compounds. Its decomposition into formic acid and carbon monoxide limits its practical applications but also highlights its role as a reactive intermediate in organic synthesis processes .
The synthesis of formic anhydride through the reaction of formyl fluoride with sodium formate represents one of the most well-established laboratory-scale methodologies for obtaining this highly unstable compound [1]. This synthetic approach requires extremely controlled conditions, with the reaction conducted in anhydrous diethyl ether at temperatures of negative seventy-eight degrees Celsius [1] [2]. The reaction mechanism involves nucleophilic substitution where excess sodium formate reacts with formyl fluoride in the presence of a catalytic amount of formic acid [1].
Research findings indicate that this methodology provides formic anhydride with reasonable purity, though the compound requires immediate use due to its inherent thermal instability [1]. The reaction conditions are critical, as temperatures above negative seventy-eight degrees Celsius lead to rapid decomposition of the product into formic acid and carbon monoxide [1]. The use of anhydrous ether as the solvent system has proven essential for maintaining the stability of the formic anhydride product during the synthesis process [1].
Experimental data demonstrates that the formyl fluoride-sodium formate reaction yields formic anhydride that exhibits characteristic physical properties including a boiling point of twenty-four degrees Celsius at twenty millimeters of mercury pressure [1] [2]. The compound remains stable only in diethyl ether solution and requires low-temperature, low-pressure distillation for isolation [1]. Decomposition studies reveal that the compound undergoes decarbonylation at room temperature and higher, producing formic acid and carbon monoxide as the primary decomposition products [1].
Parameter | Value | Reference |
---|---|---|
Reaction Temperature | -78°C | [1] |
Solvent System | Anhydrous diethyl ether | [1] |
Boiling Point | 24°C at 20 mmHg | [1] [2] |
Decomposition Products | Formic acid + Carbon monoxide | [1] |
Catalytic Additive | Formic acid (catalytic amount) | [1] |
The synthesis of formic anhydride using N,N'-dicyclohexylcarbodiimide represents an alternative laboratory approach that operates under milder temperature conditions compared to the formyl fluoride method [1] [3]. This reaction involves the coupling of formic acid with N,N'-dicyclohexylcarbodiimide in anhydrous ether at negative ten degrees Celsius [1]. The mechanism proceeds through the formation of an O-acylisourea intermediate, which subsequently undergoes transformation to yield formic anhydride and dicyclohexylurea as a byproduct [3] [4].
Research investigations into this synthetic pathway have revealed that N,N'-dicyclohexylcarbodiimide functions as a powerful dehydrating agent, facilitating the formation of anhydride bonds through nucleophilic acyl substitution mechanisms [3]. The reaction mechanism involves initial activation of the carboxylic acid through formation of an acylisourea intermediate, followed by intramolecular rearrangement to produce the desired anhydride product [4]. The dicyclohexylurea byproduct precipitates readily from most organic solvents, enabling relatively straightforward separation [3].
Experimental studies demonstrate that this methodology requires careful control of reaction conditions to prevent side reactions that can lead to N-acylurea formation [3] [4]. The reaction typically employs a concentrated solution of formic acid and N,N'-dicyclohexylcarbodiimide in anhydrous solvents such as methylene chloride or acetonitrile at low temperatures [3]. Temperature control proves critical, as elevated temperatures promote decomposition of the formic anhydride product and formation of undesired byproducts [4].
Reaction Parameter | Specification | Reference |
---|---|---|
Operating Temperature | -10°C | [1] |
Solvent Requirement | Anhydrous ether | [1] |
Coupling Agent | N,N'-dicyclohexylcarbodiimide | [1] [3] |
Byproduct | Dicyclohexylurea | [3] |
Mechanism Type | Nucleophilic acyl substitution | [3] |
The disproportionation of acetic formic anhydride provides another viable synthetic route for laboratory-scale production of formic anhydride [1] [5]. This process involves the thermal decomposition of acetic formic anhydride, which undergoes molecular rearrangement to yield formic anhydride along with acetic anhydride as coproducts [5]. Research has established that this disproportionation reaction occurs spontaneously under controlled heating conditions, though the inherent instability of both starting material and product requires careful temperature management [6] [5].
Studies investigating the disproportionation mechanism have shown that acetic formic anhydride decomposes through multiple pathways, with disproportionation representing one of the predominant decomposition routes [6] [5]. The reaction kinetics indicate that the process is highly temperature-dependent, with increased temperatures promoting both the desired disproportionation and undesired side reactions leading to carbon monoxide evolution [6]. The selectivity toward formic anhydride formation depends critically on maintaining optimal temperature conditions that favor disproportionation over alternative decomposition pathways [5].
Experimental investigations reveal that the disproportionation process can be enhanced through the use of specific catalytic systems, though the details of such catalytic enhancement remain limited in the available literature [7]. The reaction typically requires temperatures above sixty degrees Celsius to proceed at reasonable rates, though temperatures exceeding this threshold lead to rapid decomposition of the formic anhydride product [6]. Impurities such as pyridine or residual carboxylic acids have been shown to catalyze decomposition reactions, thereby reducing the yield of formic anhydride from the disproportionation process [6].
Process Parameter | Specification | Reference |
---|---|---|
Starting Material | Acetic formic anhydride | [1] |
Primary Product | Formic anhydride | [1] |
Coproduct | Acetic anhydride | [5] |
Critical Temperature | >60°C | [6] |
Decomposition Catalyst | Pyridine, residual acids | [6] |
Research into in-situ generation methodologies for formic anhydride has focused primarily on developing systems that circumvent the stability issues associated with isolated formic anhydride [8] [9]. These approaches generate formic anhydride directly in the reaction medium where it will be consumed, thereby avoiding the need for isolation and storage of the unstable compound [8]. Studies have demonstrated that acetic formic anhydride can be prepared rapidly in-situ by combining formic acid, acetyl chloride, and triethylamine in tetrahydrofuran at negative seventy degrees Celsius for ten minutes [10] [8].
Investigation of in-situ generation protocols has revealed that the success of these methodologies depends critically on maintaining anhydrous conditions and precise temperature control [11] [8]. Research findings indicate that a mixture of formic acid and acetic anhydride can generate acetic formic anhydride in-situ, which subsequently serves as a formylating agent in various synthetic applications [11]. The in-situ approach offers significant advantages in terms of operational safety and product stability, as the highly reactive anhydride species are generated and consumed within the same reaction vessel [8].
Contemporary research has explored the use of solid support systems for in-situ formic anhydride generation, particularly in the context of N-formylation reactions [11] [12]. Studies utilizing silica gel as a support material have demonstrated that formic acid-acetic anhydride mixtures can effectively generate reactive formylating species under solvent-free conditions [11]. These supported systems provide enhanced control over the generation and consumption of formic anhydride while maintaining high selectivity for desired synthetic transformations [12].
Generation Method | Reagents | Conditions | Reference |
---|---|---|---|
Acetyl chloride route | Formic acid, acetyl chloride, triethylamine | -70°C, THF, 10 min | [10] [8] |
Acetic anhydride route | Formic acid, acetic anhydride | 1:1 ratio, in-situ | [11] |
Solid support | Formic acid-acetic anhydride, silica gel | Solvent-free, room temperature | [11] |
Recent advancements in formic anhydride synthesis have focused on developing more efficient and practical methodologies that address the inherent challenges associated with this highly reactive compound [9] [13]. Contemporary research has explored the use of cobalt-catalyzed sequential carbon-hydrogen bond addition reactions with acetic formic anhydride as a formylating agent, representing a novel approach to incorporating formyl groups into complex molecular frameworks [9]. These catalytic systems operate under relatively mild conditions while achieving high selectivity for formylation reactions [9].
Advanced synthetic methodologies have incorporated the use of triphenylphosphine oxide-oxalyl chloride systems for anhydride synthesis, though specific applications to formic anhydride remain limited [13]. Research into palladium-catalyzed carbonylative transformations has demonstrated the potential for using formic acid as both a coupling partner and carbon monoxide source in the synthesis of carboxylic acids, suggesting possible applications in formic anhydride chemistry [14]. These contemporary approaches emphasize the development of catalytic systems that can operate under milder conditions while maintaining high efficiency [13] [14].
Current research trends indicate increasing interest in environmentally benign synthetic methodologies for anhydride formation [15] [12]. Studies have focused on developing heterogeneous catalytic systems that enable efficient formylation reactions while minimizing waste generation and improving operational safety [12]. The use of magnetic nanocatalysts for N-formylation reactions represents one such advancement, offering advantages in terms of catalyst recovery and reusability [12]. These contemporary approaches suggest a growing emphasis on sustainable synthetic methodologies that can address the practical challenges associated with formic anhydride chemistry [15].
Advancement Category | Methodology | Key Features | Reference |
---|---|---|---|
Catalytic systems | Cobalt-catalyzed C-H addition | Mild conditions, high selectivity | [9] |
Coupling reactions | Palladium-catalyzed carbonylation | Formic acid as CO source | [14] |
Green chemistry | Magnetic nanocatalysts | Recyclable, environmentally benign | [12] |
Support systems | Heterogeneous catalysis | Improved safety, waste reduction | [15] [12] |
Formic anhydride has been the subject of extensive quantum chemical investigations utilizing multiple levels of theory to elucidate its electronic structure and conformational properties. High-level ab initio calculations have provided crucial insights into the molecular geometry, energetics, and vibrational characteristics of this important organic compound [1] [2] [3].
The potential energy surface of formic anhydride has been investigated using highly accurate quantum chemical methods, including coupled-cluster theory with singles, doubles, and perturbative triples excitations. Specifically, RI-CCSD(T)-F12/cc-pVTZ-F12 level calculations have been performed to obtain precise energetic data for different conformational states [1]. These investigations have revealed that the rotation of the CHO group in the global minimum conformer can lead to two different local minimum conformers, both approximately three kilocalories per mole higher in energy than the global minimum structure [1] [2].
Density functional theory calculations using B3LYP and B3LYP-D3 functionals with correlation-consistent basis sets have been employed to optimize molecular geometries and calculate vibrational frequencies [1]. The inclusion of dispersion corrections through the D3 method has proven essential for accurately describing the weak intramolecular interactions that influence conformational preferences in formic anhydride [1].
Table 1: Conformational Properties of Formic Anhydride
Conformer | Symmetry | Relative Energy (kcal/mol) | Dipole Moment (D) | Description |
---|---|---|---|---|
HO (Global minimum) | Cs | 0.0 | 1.8 | Planar structure, most stable |
HH (Local minimum) | C2v | ~3.0 | 3.3 | Highest symmetry conformer |
OO (Local minimum) | C2 | ~3.0 | 3.1 | Has two rotamers that interconvert |
Planar transition state | Cs | Transition state | N/A | Previously misassigned as minimum |
The computational investigation of formic anhydride has employed a comprehensive array of theoretical methodologies to address different aspects of its structure and properties. The hierarchical approach typically begins with density functional theory calculations for initial geometry optimization and property prediction, followed by higher-level correlated methods for accurate energetics [1] [4] [5].
Møller-Plesset perturbation theory calculations at the MP2 level with augmented correlation-consistent basis sets have been extensively used for structure optimization and dipole moment calculations [1]. The MP2/aug-cc-pVTZ level has provided reliable geometries that serve as starting points for more sophisticated single-point energy calculations [1].
The application of explicitly correlated coupled-cluster methods, particularly CCSD(T)-F12a calculations with specialized F12 basis sets, has enabled the achievement of near-complete basis set limit accuracy for relative energies between different conformers [1] [2]. These calculations have been crucial for establishing the definitive energy ordering of conformational states and for providing benchmark data against which lower-level methods can be calibrated.
Basis set considerations have played a critical role in the computational studies of formic anhydride. The use of correlation-consistent basis sets, ranging from cc-pVTZ to aug-cc-pVQZ, has allowed for systematic improvement in the quality of calculated properties [1] [6]. The inclusion of diffuse functions through augmented basis sets has been particularly important for accurate description of dipole moments and long-range interactions [1].
Table 2: Computational Methods Used in Formic Anhydride Theoretical Studies
Method | Application | Key Findings |
---|---|---|
B3LYP/cc-pVTZ | Geometry optimization, frequency calculations | Identified three minimum energy conformers |
B3LYP-D3/cc-pVTZ | Dispersion-corrected DFT calculations | Confirmed stability of planar structures |
MP2/aug-cc-pVTZ | Structure optimization, dipole moments | Calculated accurate dipole moments |
RI-CCSD(T)-F12/cc-pVTZ-F12 | High-accuracy single-point energies | Precise relative energies between conformers |
CCSD(T)-F12a/haTZ | Potential energy surface mapping | Detailed vibrational analysis |
CASSCF/CASPT2 | Multi-reference calculations | Multi-configurational character assessment |
MP4(SDTQ)/6-311G(d,p) | Formation mechanism studies | Atmospheric formation pathways |
Conformational analysis of formic anhydride has revealed a complex potential energy landscape with multiple stationary points corresponding to different spatial arrangements of the molecular framework. The most comprehensive studies have identified three distinct minimum energy conformations, designated as HO, HH, and OO based on the relative orientations of the hydrogen atoms in the formyl groups [1] [2] [3].
The HH conformer possesses the highest symmetry among the identified structures, belonging to the C2v point group, and displays the largest dipole moment of 3.3 Debye [1]. This conformational state lies approximately three kilocalories per mole above the global minimum, making it a significant contributor to the conformational ensemble at elevated temperatures [1].
The OO conformer exhibits C2 symmetry and has a dipole moment of 3.1 Debye [1]. Notably, this conformer can exist as two rotameric forms that rapidly interconvert through a planar transition state [1] [2]. This dynamic behavior has been confirmed through advanced vibrational analysis and represents an important aspect of the conformational flexibility of formic anhydride [1].
Earlier theoretical investigations incorrectly assigned the planar transition state connecting the OO rotamers as a local minimum structure [1] [2]. Subsequent high-level quantum chemical calculations have definitively established the transition state nature of this stationary point, resolving previous ambiguities in the literature [1].
The investigation of planar versus non-planar conformational states in formic anhydride has been a subject of considerable theoretical and experimental interest, with important implications for understanding the molecular structure and dynamic behavior of this compound. Early studies revealed conflicting evidence regarding the planarity of the most stable conformational states [9] [10].
Electron diffraction studies initially suggested the presence of non-planar conformers with specific dihedral angles, reporting a C1O3C2H2 angle of 17° and a C2O3C1O1 angle of 26°, producing a pseudo-gauche conformer when viewed along the C1-C2 axis [9]. These findings indicated that torsional strain relief between H2 and O1 favored a non-planar conformation over the energy-minimizing effects of stronger hydrogen bonding interactions [9].
In contrast, microwave spectroscopic investigations provided compelling evidence for planar structures in the gas phase [9] [11]. The microwave studies utilized isotopic substitution techniques with nine different isotopologues to establish precise structural parameters with bond distances determined to 0.0001 angstrom precision and angles to 0.01 degree accuracy [9]. The calculated inertial defect of -0.19086 atomic mass units squared was attributed to the low-frequency vibrational modes rather than non-planarity [9].
Advanced quantum chemical calculations have definitively resolved this apparent contradiction by demonstrating that all local minima on the potential energy surface of formic anhydride occur for fully planar structures [1] [7]. The global minimum HO conformer, the local minimum HH and OO conformers, and even the transition states connecting different conformational states all maintain planarity [1].
The planarity of formic anhydride contrasts with the behavior observed in related anhydride compounds, where steric interactions can force adoption of non-planar geometries [7]. In formic anhydride, the small size of the hydrogen atoms in the formyl groups minimizes steric repulsion, allowing the molecule to maintain planarity while benefiting from optimal orbital overlap and conjugation effects [7].
Recent high-level calculations using anharmonic vibrational frequency analysis have confirmed that experimental observations previously attributed to non-planar conformers actually correspond to overtone and combination bands rather than fundamental vibrational transitions [1] [2]. This reinterpretation of the vibrational spectroscopic data has provided additional support for the planar nature of all stable conformational states [1].